Methylphosphonic dichloride

Description

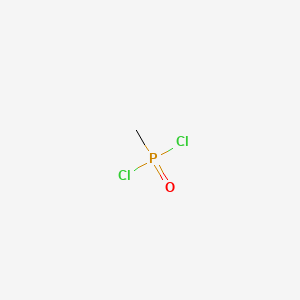

Structure

3D Structure

Properties

IUPAC Name |

dichlorophosphorylmethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3Cl2OP/c1-5(2,3)4/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLFRABIDYGTAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3Cl2OP | |

| Record name | METHYL PHOSPHONIC DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060979 | |

| Record name | Methylphosphonic acid dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Strongly irritates skin. Contact may destroy or irreversibly alter skin tissue. Very toxic by ingestion, inhalation, or by skin absorption. Combustible, though may be difficult to ignite., A solid below 95-99 deg F; [HSDB] Colorless liquid; Melting point = 90-93 deg F; [MSDSonline] | |

| Record name | METHYL PHOSPHONIC DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl phosphonic dichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1634 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

325 °F, 162 °C | |

| Record name | Methyl phosphonic dichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1634 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL PHOSPHONIC DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6329 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.39 g/cu cm at 38 °C | |

| Record name | METHYL PHOSPHONIC DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6329 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

760 mm Hg at 163 °C | |

| Record name | METHYL PHOSPHONIC DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6329 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Low melting solid | |

CAS No. |

676-97-1 | |

| Record name | METHYL PHOSPHONIC DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methylphosphonic dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=676-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl phosphonic dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic dichloride, P-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylphosphonic acid dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylphosphonic dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylphosphonyl dichloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XGZ22DHQ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL PHOSPHONIC DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6329 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

95-99 °F, 32 °C | |

| Record name | Methyl phosphonic dichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1634 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL PHOSPHONIC DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6329 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Synthesis of Methylphosphonic Dichloride from Dimethyl Methylphosphonate: A Comprehensive Guide to Reaction Principles, Execution, and Safety

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

Methylphosphonic dichloride (CH₃P(O)Cl₂), also known as MPD or DC, is a highly reactive organophosphorus compound of significant industrial and research importance.[1] While it finds commercial application in specialized areas like oligonucleotide synthesis, its primary role is that of a critical precursor chemical.[1][2] Its versatile reactivity, stemming from two labile chlorine atoms attached to a phosphoryl group, makes it a key building block for a range of molecules, including flame retardants and insecticides.[3][4] However, this same reactivity also places it on Schedule 2 of the Chemical Weapons Convention, as it is a direct precursor to nerve agents such as Sarin and Soman.[1][5]

This guide provides an in-depth exploration of the most common and efficient synthetic route to this compound: the chlorination of dimethyl methylphosphonate (DMMP). We will move beyond a simple recitation of steps to dissect the underlying chemical principles, justify experimental choices, and detail the stringent safety protocols required for handling these materials. This document is intended for professionals in chemical research and development who require a robust and field-proven understanding of this synthesis.

Reactant and Product Profile

A thorough understanding of the physical properties of the starting material and the final product is fundamental to designing a successful synthesis, including aspects of reactor setup, temperature control, and purification.

| Property | Dimethyl Methylphosphonate (DMMP) | This compound (MPD) |

| Chemical Formula | C₃H₉O₃P | CH₃Cl₂OP |

| Molar Mass | 124.08 g/mol [5] | 132.91 g/mol [1] |

| Appearance | Colorless liquid[5][6] | White crystalline solid or colorless liquid[1][7] |

| Density | 1.145 g/mL at 25 °C[5][6] | 1.468 g/mL at 25 °C[1] |

| Melting Point | -50 °C[5][6] | 32-37 °C[7] |

| Boiling Point | 181 °C[5] | 163 °C[1] |

| Solubility in Water | Slowly hydrolyzes[5][6] | Reacts violently[1][7][8] |

The Chlorination Reaction: Mechanism and Reagent Selection

The conversion of the dimethyl ester of methylphosphonic acid (DMMP) to the corresponding dichloride is fundamentally a substitution reaction where the methoxy groups (-OCH₃) are replaced by chlorine atoms.

Overall Reaction: CH₃P(O)(OCH₃)₂ + 2 SOCl₂ → CH₃P(O)Cl₂ + 2 CH₃Cl + 2 SO₂

While several chlorinating agents can theoretically achieve this transformation, the choice of reagent profoundly impacts reaction efficiency, safety, and product purity.

Thionyl Chloride (SOCl₂): The Workhorse Reagent

Thionyl chloride is the most widely utilized reagent for this synthesis.[3][5] Its primary advantage is that the reaction byproducts—sulfur dioxide (SO₂) and methyl chloride (CH₃Cl)—are gases, which simplifies product isolation.

The uncatalyzed reaction between DMMP and thionyl chloride is known to be slow, often resulting in incomplete conversion and yields as low as 25-50%.[4] This inefficiency necessitates the use of a catalyst to drive the reaction to completion at a practical rate.

Causality of Catalysis: Catalysts accelerate the reaction by activating either the DMMP or the thionyl chloride, creating a more reactive intermediate that is more susceptible to nucleophilic attack by the chloride ion.

-

Nitrogen-Containing Catalysts: Various amines and N,N-disubstituted amides (e.g., N,N-dimethylformamide, DMF) can catalyze the process.[1][4][5] They function by forming a highly reactive intermediate with thionyl chloride (e.g., a Vilsmeier-type reagent in the case of DMF), which then acts as the effective chlorinating agent. A significant drawback is that these organic catalysts can be difficult to remove completely from the final product, potentially complicating purification.[4]

-

Inorganic Halide Catalysts: A more robust and industrially relevant approach involves the use of inorganic halide catalysts.[4] A US patent details a process using catalytic amounts of halides from various metal groups (IA, IIA, etc.) or ammonium halides (e.g., NH₄Cl, NaCl, CaCl₂).[4] These catalysts are inexpensive, effective, and more easily separated from the non-polar product.

Alternative Chlorinating Agents

-

Phosgene (COCl₂): Phosgene can also be used as the chlorinating agent, often in conjunction with the same inorganic halide catalysts as thionyl chloride.[4] While effective, phosgene is an extremely toxic gas, requiring specialized handling procedures and equipment, which often makes thionyl chloride the preferred choice for laboratory-scale work.

-

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another powerful chlorinating agent, known for producing clean reactions with volatile byproducts (CO, CO₂).[9][10] It is typically used with a catalytic amount of DMF.[9][11] While it tends to be a milder and more selective reagent than thionyl chloride, it is also more expensive and thus generally reserved for smaller-scale or more sensitive syntheses.[9][10]

Proposed Reaction Pathway

The following diagram illustrates a plausible pathway for the chlorination of DMMP using thionyl chloride, which proceeds through a stepwise substitution.

Caption: Stepwise substitution pathway for DMMP chlorination.

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis using the inorganic halide-catalyzed thionyl chloride method, which offers high yield and purity.[4] All operations must be performed in a certified chemical fume hood with appropriate PPE.

Reagents and Equipment

-

Reagents: Dimethyl methylphosphonate (DMMP), Thionyl chloride (SOCl₂), Ammonium chloride (NH₄Cl, catalyst), Anhydrous solvent (e.g., toluene, optional), Nitrogen gas.

-

Equipment: Three-neck round-bottom flask, reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution), pressure-equalizing dropping funnel, magnetic stirrer with heating mantle, thermometer, distillation apparatus.

Synthesis Workflow

Caption: Experimental workflow for MPD synthesis.

Step-by-Step Methodology

-

System Preparation: Assemble the reaction apparatus, ensuring all glassware is thoroughly dried to prevent violent reactions with thionyl chloride. Purge the entire system with dry nitrogen gas to maintain an inert atmosphere.

-

Reactor Charging: Charge the three-neck flask with dimethyl methylphosphonate (1.0 eq) and a catalytic amount of ammonium chloride (e.g., 0.02-0.05 eq). Begin magnetic stirring.

-

Initial Heating: Gently heat the stirred mixture to approximately 60-70 °C.[4]

-

Reagent Addition: Slowly add thionyl chloride (a slight excess, e.g., 2.1-2.2 eq) to the flask using the dropping funnel over 1-2 hours. Causality: A slow, controlled addition is critical to manage the exothermic nature of the reaction and the rate of gas evolution. Adding the reagent beneath the surface of the DMMP can help minimize its volatilization.[4]

-

Reflux: After the addition is complete, slowly raise the temperature to bring the mixture to a gentle reflux. The reaction temperature will typically be in the range of 100-120 °C. Maintain reflux until gas evolution ceases, which indicates the reaction is nearing completion. This can take several hours.

-

Purification:

-

Cool the reaction mixture to room temperature.

-

Rearrange the apparatus for distillation. First, distill off the excess thionyl chloride at atmospheric pressure (boiling point ~76 °C).

-

The crude this compound remaining in the flask is then purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature for the applied pressure (literature boiling point is 163 °C at atmospheric pressure).[1]

-

Safety, Handling, and Regulatory Imperatives

The synthesis and handling of this compound and its precursors are governed by extreme hazard potentials and strict international regulations.

Hazard Profile

-

This compound (MPD):

-

Toxicity: Fatal if inhaled (GHS H330) and very toxic by ingestion or skin absorption.[1] It is a strong irritant.[12]

-

Corrosivity: Causes severe skin burns and eye damage (GHS H314).[1] Contact may irreversibly destroy skin tissue.[7][12]

-

Reactivity: Reacts violently with water, moisture, alcohols, and bases, liberating corrosive and toxic hydrogen chloride gas.[1][7][8]

-

-

Thionyl Chloride (SOCl₂): Highly corrosive and toxic. It reacts with water to release HCl and SO₂ gases.[13] Inhalation can cause severe respiratory damage.

Mandatory Safety Protocols

-

Engineering Controls: All work must be conducted within a high-performance chemical fume hood. Ensure an eyewash station and safety shower are immediately accessible.[8]

-

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is non-negotiable.

-

Respiratory: A positive pressure, self-contained breathing apparatus (SCBA) or a pressure-demand supplied-air respirator is required for emergency situations.[12] For routine handling under a hood, use appropriate respirator cartridges tested for acid gases.

-

Body: A fully-encapsulating, chemical-resistant suit is recommended for emergencies.[12] For standard operations, wear appropriate chemical-resistant gloves and clothing.[8]

-

Eye/Face: Chemical safety goggles and a face shield are mandatory.[8]

-

-

Handling: Always handle under an inert, dry atmosphere. Keep all sources of moisture away from the storage and reaction areas. Immediately change any contaminated clothing.

Regulatory Compliance

Both dimethyl methylphosphonate (DMMP) and this compound (MPD) are listed as Schedule 2 chemicals under the Chemical Weapons Convention (CWC).[1][5] This classification imposes strict international controls on their production, use, transfer, and storage. All facilities handling these chemicals must comply with national and international reporting and inspection requirements mandated by organizations such as the Organisation for the Prohibition of Chemical Weapons (OPCW).

Analytical Characterization

Post-synthesis, the purity of the this compound must be confirmed.

-

Nuclear Magnetic Resonance (NMR): ³¹P NMR spectroscopy is an excellent technique for determining the analytical yield and identifying phosphorus-containing impurities.[4]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the method of choice for identifying and quantifying volatile organic impurities. Advanced techniques like GCxGC-TOFMS can be used for detailed impurity profiling to trace the synthetic pathway of the material.[14][15]

Conclusion

The synthesis of this compound from dimethyl methylphosphonate via thionyl chloride chlorination is a well-established and high-yielding process when conducted with the proper catalytic system. The key to a successful and safe synthesis lies not only in understanding the reaction mechanism but also in a rigorous and unwavering commitment to safety protocols. The extreme toxicity, corrosivity, and water-reactivity of the product, coupled with its status as a CWC-scheduled chemical, demand the highest level of caution, expertise, and regulatory adherence from all personnel involved.

References

- 1. Methylphosphonyl dichloride - Wikipedia [en.wikipedia.org]

- 2. Use of this compound for the synthesis of oligonucleoside methylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 676-97-1 | Benchchem [benchchem.com]

- 4. US4871486A - Process for making this compound - Google Patents [patents.google.com]

- 5. Dimethyl methylphosphonate - Wikipedia [en.wikipedia.org]

- 6. Dimethyl methylphosphonate [medbox.iiab.me]

- 7. This compound CAS#: 676-97-1 [amp.chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 10. Applications and Synthesis of Oxalyl chloride_Chemicalbook [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. METHYL PHOSPHONIC DICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Decoding synthetic pathways of chemical warfare precursors: advanced impurity profiling of methylphosphonothioic dichloride using GC × GC-TOFMS-chemometrics hybrid platforms - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. Decoding synthetic pathways of chemical warfare precursors: advanced impurity profiling of methylphosphonothioic dichloride using GC × GC-TOFMS-chemometrics hybrid platforms - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Methylphosphonic Dichloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Methylphosphonic dichloride (MPD), a seemingly unassuming organophosphorus compound, holds a pivotal position at the crossroads of synthetic chemistry, materials science, and pharmacology. While its notoriety is partly linked to its classification as a Schedule 2 precursor under the Chemical Weapons Convention due to its role in the synthesis of nerve agents like Sarin and Soman, its utility extends far beyond this grim association.[1] For the discerning researcher and drug development professional, MPD is a versatile and highly reactive building block, indispensable for the introduction of the methylphosphonate moiety into a wide array of molecules. This guide provides an in-depth exploration of the chemical properties and reactivity of this compound, offering field-proven insights to harness its synthetic potential safely and effectively.

Part 1: Core Chemical and Physical Properties

This compound is a colorless to pale yellow liquid or a low-melting crystalline solid with a pungent odor.[2][3] Its physical state at ambient temperature can vary, with a melting point reported between 28-37°C.[1][4] A thorough understanding of its fundamental properties is critical for its safe handling and application in synthesis.

| Property | Value | Source(s) |

| Molecular Formula | CH₃Cl₂OP | [1][5] |

| Molecular Weight | 132.91 g/mol | [1][4][5] |

| Melting Point | 28-37 °C (82-99 °F) | [1][4][6] |

| Boiling Point | 163 °C (325 °F) | [1][2][4] |

| Density | 1.468 g/mL at 20-25 °C | [1][2][4] |

| Vapor Pressure | 760 mmHg at 163 °C | [3][4] |

| Solubility | Reacts with water. Soluble in ether, THF, acetonitrile (slightly), and chloroform. | [1][2][3] |

| Appearance | White crystalline solid or colorless to pale yellow liquid. | [1][2] |

Spectroscopic Data: The structural integrity of this compound can be confirmed through various spectroscopic techniques. The 31P NMR spectrum shows a characteristic chemical shift, while the 1H and 13C NMR spectra provide information on the methyl group.[7][8] Infrared (IR) spectroscopy reveals the presence of the P=O and P-Cl bonds.[9]

Part 2: Reactivity Profile: A Double-Edged Sword

The high reactivity of the two P-Cl bonds in this compound is the very essence of its synthetic utility. However, this reactivity also necessitates stringent handling protocols. The phosphorus atom in MPD is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.

Hydrolysis and Reaction with Protic Solvents

The most critical aspect of MPD's reactivity is its violent reaction with water.[3][10][11] This exothermic reaction proceeds rapidly to form methylphosphonic acid and hydrochloric acid, often generating corrosive and toxic fumes.[3][5][10]

Reaction with Water: CH₃P(O)Cl₂ + 2H₂O → CH₃P(O)(OH)₂ + 2HCl

The mechanism involves a stepwise nucleophilic attack of water on the phosphorus center, with the displacement of chloride ions. The hydrolysis can proceed through intermediates such as methylphosphonic chloridic acid. The reaction with moist air is also rapid, leading to the fuming of the compound.[3][10][12] The hydrolysis of MPD is known to be significantly influenced by environmental conditions, with the potential formation of methylphosphonic anhydride as an intermediate, especially under conditions of limited water.[13]

A similar vigorous reaction occurs with alcohols, leading to the formation of mono- and di-esters of methylphosphonic acid.[1][14] This reaction is a cornerstone of its application in synthesis.

Reaction with Alcohols: CH₃P(O)Cl₂ + ROH → CH₃P(O)(OR)Cl + HCl CH₃P(O)(OR)Cl + ROH → CH₃P(O)(OR)₂ + HCl

The stoichiometry of the alcohol is a critical parameter. Using one equivalent of alcohol can favor the formation of the monoester chloride, which can be a useful intermediate itself. However, achieving high selectivity for the monoester can be challenging, often resulting in a mixture of the starting material, monoester, and diester.[14] The reaction with alcohols is mechanistically analogous to the hydrolysis, involving nucleophilic substitution at the phosphorus center. The conversion of the hydroxyl group of the alcohol into a better leaving group by reacting with MPD is a key transformation.[15]

Reactions with Amines and Other Nucleophiles

This compound readily reacts with primary and secondary amines to form phosphonamidates. This reactivity is exploited in the synthesis of various biologically active compounds and ligands. The reaction with bases, including amines, can be vigorous.[10][12]

Incompatibilities and Hazardous Reactions

Beyond its reactivity with protic solvents and nucleophiles, MPD is incompatible with a range of substances:

-

Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.[2][10][12]

-

Ethers: May react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts.[3][10][12]

-

Metals: Can corrode metals, potentially evolving flammable hydrogen gas.[3][5]

Part 3: Synthesis of this compound

Several synthetic routes to this compound have been developed, each with its own advantages and considerations. The choice of method often depends on the available starting materials, desired purity, and scale of the reaction.

Oxidation of Methyldichlorophosphine

A common and efficient method for the production of MPD is the oxidation of methyldichlorophosphine (CH₃PCl₂).[1][5] Sulfuryl chloride (SO₂Cl₂) is a frequently used oxidizing agent for this transformation.[1][5]

Reaction Scheme: CH₃PCl₂ + SO₂Cl₂ → CH₃P(O)Cl₂ + SOCl₂

This reaction is typically high-yielding and provides a direct route to the desired product. Chlorosulfuric acid can also be employed as the oxidant.[2][5]

Chlorination of Dimethyl Methylphosphonate (DMMP)

Another important synthetic pathway involves the chlorination of dimethyl methylphosphonate (DMMP).[1] Thionyl chloride (SOCl₂) is a common chlorinating agent for this process, which can be catalyzed by various amines or inorganic halides.[1][16]

Reaction Scheme (catalyzed): CH₃P(O)(OCH₃)₂ + 2SOCl₂ → CH₃P(O)Cl₂ + 2CH₃Cl + 2SO₂

Phosgene can also be used as the chlorinating agent.[16] This method is particularly useful as DMMP is a readily available starting material.

Part 4: Applications in Research and Development

The unique reactivity of this compound makes it a valuable tool in several areas of chemical synthesis.

Synthesis of Oligonucleoside Methylphosphonates

A significant application of MPD is in the synthesis of oligonucleoside methylphosphonates.[1][17][18] These modified oligonucleotides, where a non-ionic methylphosphonate linkage replaces the natural phosphodiester backbone, have been explored as antisense therapeutic agents. The reaction involves the phosphonylation of a protected nucleoside with MPD to form a nucleoside 3'-methylphosphonochloridate intermediate.[17][18] This intermediate can then be coupled with another nucleoside to form the desired methylphosphonate linkage.

Experimental Protocol: Synthesis of a Deoxyribonucleoside 3'-Methylphosphonochloridate

-

Materials: Protected deoxyribonucleoside, this compound, anhydrous pyridine, anhydrous dichloromethane.

-

Procedure: a. Dissolve the protected deoxyribonucleoside in anhydrous dichloromethane under an inert atmosphere (e.g., argon). b. Cool the solution to 0°C in an ice bath. c. Add anhydrous pyridine to the solution. d. Slowly add a solution of this compound in anhydrous dichloromethane to the cooled reaction mixture. e. Stir the reaction at 0°C for a specified time (e.g., 60 minutes), monitoring the progress by TLC.[17][18] f. Upon completion, the reaction mixture can be quenched and the product, d-[(MeO)₂Tr]NpCl, purified by flash chromatography on silica gel.[17][18]

Precursor to Other Organophosphorus Compounds

This compound serves as a precursor to a wide range of other valuable organophosphorus compounds. For instance, it can be converted to methylphosphonyl difluoride by reaction with hydrogen fluoride or sodium fluoride.[1] It is also used to synthesize various phosphonic acid esters by reacting with different alcohols.[1][14] These esters find applications as flame retardants, catalysts, and intermediates in the synthesis of pharmaceuticals and agrochemicals.

Part 5: Safety, Handling, and Emergency Procedures

The high toxicity and reactivity of this compound demand strict adherence to safety protocols. It is classified as very toxic and corrosive.[1][5][10]

Personal Protective Equipment (PPE)

-

Respiratory Protection: A full-facepiece respirator with appropriate cartridges (e.g., type P2) or a self-contained breathing apparatus (SCBA) should be worn when handling MPD.[11][19]

-

Skin Protection: Wear appropriate chemical-resistant gloves, a lab coat, and other protective clothing to prevent skin contact.[11][19]

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.[11][19]

Handling and Storage

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Keep containers tightly closed and store in a dry, cool, and well-ventilated place, away from incompatible materials.[2][11]

-

Store in a corrosives area, away from water or moist air.[11]

-

Store locked up or in an area accessible only to qualified or authorized personnel.[11][20]

First Aid Measures

-

Inhalation: Immediately move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10][11]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[10][11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[10][11]

-

Ingestion: Rinse mouth with water. DO NOT induce vomiting. Seek immediate medical attention.[11][21]

Spill and Disposal Procedures

In case of a spill, isolate the area and deny entry. Stay upwind and out of low areas.[10] Use a water spray to reduce vapors, but do not put water directly on the spill or in the container.[10] Absorb the spill with a non-combustible material and place it in a suitable container for disposal.

Disposal of this compound and its containers must be carried out in accordance with local, state, and federal regulations. It should be disposed of at an approved waste disposal plant.[11]

Conclusion

This compound is a potent and versatile reagent that offers significant opportunities for chemical innovation, particularly in the fields of drug development and materials science. Its high reactivity, while demanding careful and informed handling, is the key to its synthetic power. By understanding its chemical properties, reactivity profile, and the necessary safety precautions, researchers can effectively and safely leverage this important building block to advance their scientific endeavors. This guide serves as a foundational resource to that end, emphasizing a culture of safety and scientific integrity in the handling and application of this powerful chemical intermediate.

References

- 1. Methylphosphonyl dichloride - Wikipedia [en.wikipedia.org]

- 2. This compound | 676-97-1 [chemicalbook.com]

- 3. This compound CAS#: 676-97-1 [m.chemicalbook.com]

- 4. This compound 98 676-97-1 [sigmaaldrich.com]

- 5. Methyl phosphonic dichloride | CH3Cl2OP | CID 12671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl phosphonic dichloride - Hazardous Agents | Haz-Map [haz-map.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Methylphosphonyl dichloride [webbook.nist.gov]

- 10. METHYL PHOSPHONIC DICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. fishersci.com [fishersci.com]

- 12. METHYL PHOSPHONOUS DICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. Hydrolysis of methylphosphonic anhydride solid to methylphosphonic acid probed by Raman and infrared reflectance spectroscopies - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. tandfonline.com [tandfonline.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. US4871486A - Process for making this compound - Google Patents [patents.google.com]

- 17. Use of this compound for the synthesis of oligonucleoside methylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. This compound 98 676-97-1 [sigmaaldrich.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. This compound | 676-97-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

"CAS number 676-97-1 physical properties"

An In-depth Technical Guide: Physical Properties of Methylphosphonyl Dichloride (CAS No. 676-97-1)

Executive Summary

Methylphosphonyl dichloride (DC), identified by CAS number 676-97-1, is an organophosphorus compound of significant interest in specialized chemical synthesis.[1] While it has commercial applications, notably in oligonucleotide synthesis, its primary claim to notability is its role as a key precursor in the production of nerve agents such as Sarin and Soman.[1] Consequently, it is classified as a Schedule 2 chemical under the Chemical Weapons Convention (CWC), subjecting its production and use to stringent international monitoring.[1][2]

This guide provides a comprehensive overview of the essential physical and chemical properties of methylphosphonyl dichloride. It is intended for researchers and drug development professionals who require a detailed understanding of this compound's characteristics for safe handling, experimental design, and regulatory compliance. The document elucidates its molecular structure, core physical constants, reactivity profile, and the necessary protocols for its safe management in a laboratory setting.

Molecular Structure and Chemical Identification

Methylphosphonyl dichloride is a relatively simple organophosphorus compound. Its structure consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a methyl group and two chlorine atoms. This arrangement leads to a tetrahedral geometry around the phosphorus center.

Caption: Molecular structure of Methylphosphonyl Dichloride.

Key Identifiers:

-

IUPAC Name: Methylphosphonic dichloride[1]

-

Synonyms: Dichloromethylphosphine oxide, Methanephosphonyl chloride, Methanephosphonic acid dichloride[1][3][4]

Core Physical Properties

Methylphosphonyl dichloride is a white crystalline solid at standard temperature and pressure, though its low melting point means it may be encountered as a liquid in warmer laboratory environments.[1][5] Its acrid odor is a key indicator of its presence.[5] A summary of its principal physical constants is provided below.

| Property | Value | Source(s) |

| Appearance | White crystalline solid | [1][5] |

| Odor | Acrid, Pungent | [5][9] |

| Melting Point | 28 - 37 °C (82 - 99 °F) | [1][4][5] |

| Boiling Point | 163 °C (325 °F) at 760 mmHg | [1][4][10] |

| Density | 1.468 g/mL at 20-25 °C | [1][4][10] |

| Vapor Pressure | 23 hPa at 20 °C | [5] |

| Flash Point | > 110 °C (> 230 °F) | [1][4][5] |

| Solubility | Reacts with water; Soluble in ether, THF | [1] |

The low melting point is a critical handling consideration. A laboratory with an ambient temperature fluctuating around 28-30°C may find the substance transitioning between solid and liquid phases, which can affect transfer and measurement procedures. Its relatively high boiling point allows for purification via distillation, though often under reduced pressure to lower the required temperature.[10]

Reactivity and Stability Profile

The chemistry of methylphosphonyl dichloride is dominated by the reactivity of its two phosphorus-chlorine (P-Cl) bonds. These bonds are highly susceptible to nucleophilic attack, defining the compound's stability and incompatibility with a wide range of common laboratory reagents.

Hydrolytic Instability

The most significant chemical property of methylphosphonyl dichloride is its violent reaction with water.[1][5][8] The compound fumes in moist air and reacts vigorously with liquid water to produce methylphosphonic acid and corrosive hydrogen chloride gas.[8][10] This reaction is rapid and highly exothermic, potentially increasing the concentration of toxic and corrosive fumes in the air.[2]

This reactivity is a direct consequence of the electrophilic nature of the phosphorus atom and the ability of the chlorine atoms to act as good leaving groups. Water acts as a nucleophile, attacking the phosphorus center and displacing the chloride ions in a stepwise hydrolysis.

Caption: Hydrolysis pathway of Methylphosphonyl Dichloride.

Incompatible Materials

Due to its reactivity, methylphosphonyl dichloride must be stored and handled in isolation from:

-

Water and Moisture: As detailed above, causes violent reaction.[11]

-

Alcohols: Reacts similarly to water, forming esters and HCl gas.[1][8][10]

-

Strong Oxidizing Agents: Contact may lead to fires or explosions.[10]

-

Ethers: Can react explosively, particularly in the presence of trace metal salts.[8][10]

Thermal Decomposition

While stable under recommended storage conditions, combustion or intense heating will cause decomposition, leading to the release of highly toxic and irritating vapors, including oxides of phosphorus, carbon oxides, and hydrogen chloride gas.

Spectroscopic and Analytical Data

For the purposes of structural verification and purity analysis, a range of spectroscopic data for methylphosphonyl dichloride is available in public and subscription-based databases. Authoritative sources such as the NIST Chemistry WebBook provide access to:

-

Infrared (IR) Spectra: Useful for identifying the characteristic P=O and P-Cl bond stretches.[12]

-

Mass Spectrometry (MS): Provides fragmentation patterns for confirming molecular weight and structure.[13]

-

Nuclear Magnetic Resonance (NMR) Spectra: Data for ¹H, ¹³C, and ³¹P NMR are available and are essential for unambiguous structural elucidation.[14]

Researchers should consult these primary sources for reference spectra when characterizing synthesized or acquired material.

Safe Handling and Storage Protocol

The high toxicity (fatal if inhaled), corrosive nature, and violent reactivity with water mandate strict adherence to safety protocols.[2][11] The following workflow is essential for mitigating risk.

Workflow: Safe Management of Methylphosphonyl Dichloride

-

Preparation and Engineering Controls:

-

Causality: The compound is highly toxic via inhalation and fumes in moist air.[8][11]

-

Protocol: All handling, including weighing and transferring, must be conducted within a certified chemical fume hood with a verified face velocity. The work area must be demonstrably free of moisture. An eyewash station and safety shower must be immediately accessible.[5]

-

-

Personal Protective Equipment (PPE):

-

Causality: The substance causes severe, destructive burns to skin and eyes upon contact.[2]

-

Protocol:

-

Hand Protection: Wear chemically resistant gloves (e.g., butyl rubber or appropriate laminate).

-

Eye/Face Protection: Chemical safety goggles and a full-face shield are mandatory.[11]

-

Skin Protection: A flame-resistant lab coat and closed-toe shoes are required. Ensure no skin is exposed.[11]

-

Respiratory Protection: In addition to the fume hood, a full-face respirator with appropriate cartridges (e.g., NIOSH N100 or P3) should be used, especially when handling larger quantities or during spill cleanup.[11]

-

-

-

Storage and Segregation:

-

Causality: Accidental contact with incompatible materials can lead to violent reactions.[8][10][11]

-

Protocol:

-

Store in a tightly sealed, clearly labeled container.[11]

-

Place the primary container within compatible secondary containment.

-

Store in a dedicated, dry, cool, and well-ventilated area designated for highly toxic and water-reactive materials.[2][11]

-

Store under an inert gas (e.g., argon or nitrogen) to prevent contact with atmospheric moisture.[11]

-

Ensure the storage location is locked and accessible only to authorized personnel.

-

-

-

Emergency Procedures:

-

Causality: The immediate effects of exposure are severe.[2]

-

Protocol:

-

Inhalation: Immediately move the victim to fresh air and call for emergency medical help.[5]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5]

-

Spill: Evacuate the area. Do NOT use water on the spill.[11] Cover with a dry, inert absorbent material (e.g., sand or vermiculite). Collect into a sealed container for hazardous waste disposal.

-

-

Conclusion

Methylphosphonyl dichloride (CAS 676-97-1) is a compound whose physical properties are inextricably linked to its hazardous nature. Its low melting point, high reactivity with water and other nucleophiles, and extreme toxicity necessitate a profound respect for established safety protocols. For the materials scientist or drug development professional, understanding these properties is not merely academic; it is the foundation of safe and effective research. Its regulatory status as a CWC Schedule 2 substance further underscores the need for meticulous record-keeping and handling by all who work with it.

References

- 1. Methylphosphonyl dichloride - Wikipedia [en.wikipedia.org]

- 2. Methyl phosphonic dichloride | CH3Cl2OP | CID 12671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemeo.com [chemeo.com]

- 4. This compound 98 676-97-1 [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. 676-97-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. GSRS [precision.fda.gov]

- 8. METHYL PHOSPHONIC DICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. echemi.com [echemi.com]

- 10. This compound | 676-97-1 [chemicalbook.com]

- 11. abdurrahmanince.net [abdurrahmanince.net]

- 12. Methylphosphonyl dichloride [webbook.nist.gov]

- 13. Methylphosphonyl dichloride [webbook.nist.gov]

- 14. spectrabase.com [spectrabase.com]

The Reaction of Methylphosphonic Dichloride with Alcohols: A Mechanistic and Practical Guide

Preamble: Contextualizing the Core Reaction

Methylphosphonic dichloride (CH₃P(O)Cl₂) is a foundational building block in organophosphorus chemistry. Its high reactivity, stemming from the electron-deficient phosphorus center and the two labile chloride leaving groups, makes it a versatile precursor for a wide array of phosphonic acid derivatives. Among its most fundamental transformations is the reaction with alcohols to form methylphosphonate esters. This reaction is not only crucial for the synthesis of flame retardants, and ligands for catalysis, but also underpins the synthesis of biologically active compounds and, notoriously, is a key step in the production of certain nerve agents.[1] A deep, mechanistic understanding of this process is therefore paramount for researchers, scientists, and drug development professionals to control reaction outcomes, optimize yields, and ensure safety.

This guide eschews a conventional, rigid structure. Instead, it is designed to provide a fluid, in-depth exploration of the reaction's core, moving from the fundamental principles of the underlying mechanism to practical, field-proven experimental protocols and critical safety considerations. Every procedural recommendation is rooted in a causal, mechanistic explanation, reflecting the guiding principle that true experimental control is born from a comprehensive understanding of the 'why' behind the 'how'.

Part 1: The Heart of the Matter - Unraveling the Reaction Mechanism

The reaction of this compound with an alcohol (ROH) is a nucleophilic substitution at a tetrahedral phosphorus center. The overall stoichiometry for the complete reaction is:

CH₃P(O)Cl₂ + 2 ROH → CH₃P(O)(OR)₂ + 2 HCl[1]

However, this simple equation belies the nuanced, stepwise nature of the transformation. The reaction proceeds sequentially, with the first substitution yielding a phosphonochloridate intermediate, CH₃P(O)(OR)Cl, which then undergoes a second substitution to afford the final diester product.

The Mechanistic Dichotomy: Sₙ2@P vs. Addition-Elimination

The precise mechanism of nucleophilic substitution at a tetracoordinate phosphorus center is a subject of detailed study. Two primary pathways are generally considered: a concerted, bimolecular nucleophilic substitution (Sₙ2@P) and a stepwise, associative addition-elimination (A-E) mechanism.

-

The Sₙ2@P Pathway: This mechanism is analogous to the well-known Sₙ2 reaction at a carbon center. The nucleophile (the alcohol) attacks the phosphorus atom from the backside, opposite to one of the chloride leaving groups. This proceeds through a single, pentacoordinate transition state, leading to an inversion of the stereochemical configuration at the phosphorus center.[1][2] Given the high reactivity of the P-Cl bond, this concerted pathway is a highly plausible route.

-

The Addition-Elimination (A-E) Pathway: In this stepwise mechanism, the nucleophile adds to the phosphorus atom to form a distinct, pentacoordinate intermediate, typically with a trigonal bipyramidal (TBP) geometry.[2][3] This intermediate then undergoes the elimination of the leaving group to regenerate the tetrahedral phosphorus center. While DFT calculations have shown that for some phosphoryl chlorides, the Sₙ2-P mechanism with a single transition state is favored, the A-E mechanism with a P(V) intermediate is also a viable pathway, particularly with less reactive leaving groups.[1]

For the reaction of this compound with alcohols, the distinction can be subtle, but the stereochemical outcome—predominantly inversion—points towards a mechanism that is, at the very least, Sₙ2-like in character.

Visualizing the Sₙ2@P Mechanism

The following diagram illustrates the concerted Sₙ2@P pathway for the first substitution step.

Caption: Sₙ2@P mechanism for the first alcoholysis of this compound.

The Critical Role of the Base

The reaction liberates two equivalents of hydrogen chloride (HCl). In the absence of a base, the HCl will protonate the alcohol, diminishing its nucleophilicity and effectively quenching the reaction. Furthermore, the acidic conditions can promote undesirable side reactions. Therefore, the inclusion of a base is practically mandatory for achieving high yields.

Commonly used bases include tertiary amines such as pyridine or triethylamine. The role of the base is twofold:

-

Acid Scavenger: The primary role is to neutralize the HCl as it is formed, driving the reaction to completion. Et₃N + HCl → Et₃NH⁺Cl⁻

-

Nucleophilic Catalyst (in the case of pyridine): Pyridine can also act as a nucleophilic catalyst. It can attack the electrophilic phosphorus center to form a highly reactive N-phosphonylpyridinium salt. This intermediate is then more susceptible to attack by the alcohol, which is a weaker nucleophile than pyridine. This catalytic cycle can accelerate the rate of reaction.[4]

Part 2: A Field-Proven Experimental Protocol

This protocol provides a robust, self-validating methodology for the synthesis of a dialkyl methylphosphonate, exemplified by the reaction with ethanol to form diethyl methylphosphonate. The principles are broadly applicable to other primary and secondary alcohols.

Safety Imperative: this compound is highly toxic, corrosive, and reacts violently with water.[1] It is listed as a Schedule 2 substance under the Chemical Weapons Convention.[1] All manipulations must be conducted in a certified fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and splash goggles. Anhydrous conditions are critical for success and safety.

Reagents and Equipment

| Reagent/Equipment | Specification | Purpose |

| This compound | ≥98% purity | Electrophile |

| Anhydrous Ethanol | ≥99.5%, freshly distilled or from sealed bottle | Nucleophile |

| Anhydrous Pyridine | ≥99.8%, dried over KOH or CaH₂ | Acid Scavenger / Catalyst |

| Anhydrous Dichloromethane | ≥99.8%, dried over CaH₂ or molecular sieves | Reaction Solvent |

| Schlenk Flasks | Oven-dried | Reaction vessel for inert atmosphere |

| Magnetic Stirrer & Stir Bar | - | Agitation |

| Dropping Funnel | Oven-dried | Controlled addition of reagents |

| Inert Gas System (N₂ or Ar) | High purity | Maintain anhydrous and inert atmosphere |

| Ice/Water Bath | - | Temperature control |

Step-by-Step Methodology

-

System Preparation: Assemble a three-necked Schlenk flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and cool under a positive pressure of inert gas. This ensures the system is scrupulously dry.

-

Reagent Charging:

-

To the reaction flask, add anhydrous dichloromethane (e.g., 100 mL for a 10 mmol scale reaction).

-

Add anhydrous ethanol (2.2 equivalents, e.g., 22 mmol). The slight excess ensures complete consumption of the dichloride.

-

Add anhydrous pyridine (2.2 equivalents, e.g., 22 mmol).

-

Cool the flask to 0 °C in an ice/water bath. This is a crucial control step to manage the exothermicity of the initial reaction.

-

-

Controlled Addition of Electrophile:

-

In a separate, dry vessel, weigh the this compound (1.0 equivalent, e.g., 10 mmol) and dissolve it in a small amount of anhydrous dichloromethane (e.g., 20 mL).

-

Transfer this solution to the dropping funnel.

-

Add the this compound solution dropwise to the stirred alcohol/pyridine solution at 0 °C over a period of 30-60 minutes. A white precipitate of pyridinium hydrochloride will form immediately. The slow addition rate is a self-validating check to prevent a runaway reaction.

-

-

Reaction Progression and Monitoring:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

Continue stirring at room temperature for 2-4 hours, or until the reaction is deemed complete.

-

Reaction progress can be monitored by ³¹P NMR spectroscopy. The starting material (CH₃P(O)Cl₂) has a characteristic chemical shift, which will be replaced by the signals for the intermediate monochloride and the final diester product.

-

-

Workup and Purification:

-

Filter the reaction mixture to remove the pyridinium hydrochloride precipitate. Wash the precipitate with a small amount of dry dichloromethane.

-

Combine the filtrate and washings. Wash the organic solution sequentially with cold dilute HCl (to remove any remaining pyridine), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield the pure dialkyl methylphosphonate.

-

Workflow Visualization

Caption: Experimental workflow for the synthesis of dialkyl methylphosphonates.

Part 3: Influencing Factors and Stereochemical Considerations

The outcome of the reaction can be influenced by several factors. A researcher's ability to manipulate these variables is key to optimizing the synthesis for a specific target molecule.

| Parameter | Influence on Reaction | Rationale and Field Insights |

| Alcohol Structure | Steric hindrance affects reaction rate. | Primary alcohols react faster than secondary alcohols. Bulky tertiary alcohols may react very slowly or undergo elimination side reactions. |

| Stoichiometry | Controls product distribution. | Using one equivalent of alcohol can favor the formation of the monoester, CH₃P(O)(OR)Cl, which can be isolated or used in situ for subsequent reactions.[5] |

| Base Choice | Affects reaction rate and workup. | While triethylamine is a stronger base, pyridine's ability to act as a nucleophilic catalyst can be advantageous. However, pyridine can be more difficult to remove during workup. |

| Solvent | Solubilizes reagents and affects polarity. | Aprotic solvents like dichloromethane, chloroform, or toluene are standard. The choice can influence reaction rates, but the primary consideration is ensuring all reagents remain in solution. |

| Temperature | Controls reaction rate and selectivity. | Low-temperature addition (0 °C) is critical for managing the initial exotherm. Subsequent reaction at room temperature is usually sufficient for completion. |

A Note on Stereochemistry

When a chiral, non-racemic alcohol is used, the reaction creates a new stereocenter at the phosphorus atom, leading to diastereomeric products. As the reaction typically proceeds with inversion of configuration at the phosphorus center for each substitution step, the stereochemical outcome can be complex.[1] The separation of these diastereomers can be challenging and often requires chiral chromatography. This is a critical consideration in pharmaceutical development, where the biological activity of stereoisomers can differ significantly.

Conclusion

The reaction of this compound with alcohols is a cornerstone of organophosphorus synthesis. Its apparent simplicity is underpinned by a rich mechanistic landscape that demands careful consideration of reaction conditions to achieve the desired outcome. By grounding experimental protocols in a solid understanding of the Sₙ2@P mechanism, the pivotal role of the base, and the influence of steric and stoichiometric factors, researchers can harness the reactivity of this potent electrophile with precision and control. The methodologies and insights presented herein serve as a robust framework for professionals navigating the synthesis of methylphosphonate esters, enabling them to move from concept to execution with confidence and scientific integrity.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Nucleophilic Substitution at Heteroatoms—Identity Substitution Reactions at Phosphorus and Sulfur Centers: Do They Proceed in a Concerted (SN2) or Stepwise (A–E) Way? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Use of this compound for the synthesis of oligonucleoside methylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

"hydrolysis of methylphosphonic dichloride byproducts"

An In-Depth Technical Guide to the Hydrolysis of Methylphosphonic Dichloride: Mechanisms, Byproduct Formation, and Analytical Strategies

Abstract

This compound (MPD) is a reactive organophosphorus compound and a critical intermediate in the synthesis of various chemicals, including flame retardants and pesticides.[1] Its reaction with water, a fundamental hydrolysis process, is deceptively complex. While the primary product is methylphosphonic acid (MPA), the reaction is often plagued by the formation of undesirable byproducts, primarily pyrophosphonates (anhydrides) and other oligomeric species.[2] Controlling the purity of the final product requires a deep understanding of the reaction mechanism and the factors that influence byproduct formation. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the MPD hydrolysis pathway, an in-depth analysis of byproduct formation, and field-proven analytical methodologies for the characterization and quantification of all reaction components. We consolidate mechanistic insights with detailed experimental protocols to offer a self-validating framework for achieving high-purity methylphosphonic acid.

The Hydrolysis of this compound: A Mechanistic Overview

The hydrolysis of this compound (CH₃P(O)Cl₂) is a vigorous, exothermic reaction that proceeds in a stepwise manner. The high reactivity of the phosphorus-chlorine (P-Cl) bonds makes the compound highly sensitive to moisture, fuming in moist air and reacting violently with water to produce hydrochloric acid.[3][4][5][6]

The Primary Hydrolysis Pathway

The transformation from MPD to methylphosphonic acid (MPA) involves the sequential replacement of two chlorine atoms with hydroxyl groups. The reaction proceeds through a transient intermediate, methylphosphonic monochloride (CH₃P(O)(OH)Cl).

-

First Hydrolysis Step: A water molecule performs a nucleophilic attack on the electrophilic phosphorus center of MPD, leading to the displacement of the first chloride ion and the formation of methylphosphonic monochloride.

-

Second Hydrolysis Step: The remaining P-Cl bond in the monochloride intermediate is subsequently hydrolyzed by a second water molecule to yield the final product, methylphosphonic acid (CH₃P(O)(OH)₂), and a second molecule of HCl.

The overall reaction can be summarized as: CH₃P(O)Cl₂ + 2H₂O → CH₃P(O)(OH)₂ + 2HCl

Caption: The stepwise hydrolysis of MPD to MPA.

Byproduct Formation: The Challenge of Anhydrides and Oligomers

The primary challenge in MPD hydrolysis is preventing the formation of condensation byproducts. These side reactions are particularly prevalent when reaction conditions are not carefully controlled, especially with respect to water stoichiometry and temperature.

Mechanism of Pyrophosphonate Formation

When the amount of water is limited or the reaction is conducted at ambient temperatures, the highly reactive monochloride intermediate can react with another molecule of MPD or with itself. This condensation reaction eliminates HCl and forms a P-O-P bond, creating methylphosphonic anhydride, also known as a pyrophosphonate.[2] Further condensation can lead to the formation of linear or cyclic oligomers.[2]

-

Causality: The formation of these anhydride linkages is a competing reaction pathway. The phosphorus center remains highly electrophilic in the monochloride intermediate, making it susceptible to attack not only by water but also by the oxygen of another phosphonic acid group. Controlling the reaction involves ensuring that hydrolysis is kinetically favored over condensation. This is typically achieved by using a large excess of water and elevated temperatures (reflux) to rapidly drive the reaction to the fully hydrolyzed product and to break down any pyrophosphonate byproducts that may have formed.[2]

Caption: Competing pathways in MPD hydrolysis.

Influence of Reaction Conditions on Purity

| Condition | Effect on Byproduct Formation | Rationale & Citation |

| Water Stoichiometry | Limited water significantly increases the formation of pyrophosphonates and other anhydrides. | With insufficient nucleophile (water), the intermediate is more likely to react with itself or other phosphorus-containing species.[2] |

| Temperature | Low/Ambient temperatures can favor the formation and persistence of pyrophosphonate byproducts. | The activation energy for the hydrolysis of the stable P-O-P bond in the anhydride is higher. Refluxing provides the necessary energy to break these bonds.[2] |

| pH | The rate of hydrolysis for phosphonates is generally dependent on pH. | Both acid- and base-catalyzed mechanisms can influence the reaction rate, though for the initial violent reaction of MPD, stoichiometry and temperature are the dominant factors.[7][8][9] |

Advanced Analytical Characterization

A multi-faceted analytical approach is essential for the unambiguous identification and quantification of methylphosphonic acid and its potential byproducts. No single technique is sufficient; a combination provides a self-validating system for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural elucidation of organophosphorus compounds.[10][11]

-

³¹P NMR: This is the primary technique for this class of compounds. It provides direct information about the chemical environment of the phosphorus atom.[12][13][14] Methylphosphonic acid will exhibit a distinct chemical shift, while pyrophosphonates will show different signals corresponding to the phosphorus atoms in the P-O-P linkage.

-

¹H NMR: Confirms the presence of the methyl group (CH₃) attached to the phosphorus. The signal will appear as a characteristic doublet due to coupling with the phosphorus nucleus.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for separation and identification but requires chemical derivatization to make the non-volatile phosphonic acids suitable for analysis.[15]

-

Derivatization: This is a critical, non-negotiable step. The polar P-OH groups must be converted into more volatile esters. Common methods include:

-

Trustworthiness: The derivatization step must be validated for completeness. An incomplete reaction will give a false impression of the sample's composition. Running a known standard of pure MPA through the entire derivatization and analysis workflow is essential to validate the protocol.

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of polar, water-soluble compounds like MPA without the need for derivatization.[18][19]

-

Separation Mode: Reversed-phase or mixed-mode (anion-exchange/reversed-phase) chromatography can be used to separate MPA from less polar byproducts or starting materials.[18]

-

Detection: HPLC can be coupled with various detectors, including UV (if an appropriate chromophore is present or introduced via derivatization), Evaporative Light Scattering (ELSD), or Mass Spectrometry (LC-MS) for high specificity and sensitivity.[18][20]

Table 1: Comparison of Key Analytical Techniques

| Technique | Sample Preparation | Information Provided | Strengths | Limitations |

| ³¹P NMR | Minimal (dissolution in solvent) | Unambiguous structural info, quantitative | Direct, non-destructive, excellent for structural elucidation | Lower sensitivity compared to MS |

| GC-MS | Mandatory Derivatization | Molecular weight, fragmentation pattern | High sensitivity and selectivity, excellent for impurity profiling | Indirect (requires derivatization), potential for artifacts |

| HPLC | Minimal (dissolution, filtration) | Retention time, quantification | Analyzes polar compounds directly, good for quantification | May require MS detector for definitive identification |

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating steps for both synthesis and characterization to ensure product purity.

Protocol 1: Controlled Hydrolysis of MPD to High-Purity MPA

This protocol is adapted from methodologies designed to minimize byproduct formation by using excess water and thermal energy to ensure complete hydrolysis.[2]

Objective: To synthesize methylphosphonic acid (MPA) from this compound (MPD) with minimal pyrophosphonate contamination.

Materials:

-

This compound (MPD)

-

Deionized water

-

Round-bottom flask with reflux condenser and dropping funnel

-

Magnetic stirrer and heating mantle

-

Appropriate personal protective equipment (gloves, safety glasses, lab coat) - Work must be performed in a certified chemical fume hood.

Procedure:

-

Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel.

-

Initial Charge: Add a significant excess of deionized water (e.g., 10 molar equivalents relative to MPD) to the flask and begin stirring.

-

Controlled Addition: Slowly add the this compound (1.0 equivalent) to the stirring water via the dropping funnel over a period of 30-60 minutes. The reaction is highly exothermic; control the addition rate to maintain a manageable temperature. Cooling the flask in an ice bath during the addition is recommended.

-

Thermal Digestion: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for a minimum of 2 hours.

-

Expert Insight: This reflux step is critical. It provides the thermal energy required to hydrolyze any stable pyrophosphonate anhydrides that may have formed during the initial exothermic reaction, driving the equilibrium towards the desired monomeric methylphosphonic acid.[2]

-

-

Workup: Allow the solution to cool to room temperature. The resulting aqueous solution contains methylphosphonic acid and hydrochloric acid. The HCl and excess water can be removed under vacuum (rotoevaporation) to yield crude MPA, which can be further purified by recrystallization if necessary.

-

Validation: Before and after the workup, take an aliquot of the reaction mixture for analysis by ³¹P NMR to confirm the disappearance of any signals corresponding to pyrophosphonate byproducts and the presence of a single major peak for MPA.

Protocol 2: Derivatization of MPA for GC-MS Analysis

This protocol describes a common methylation procedure for preparing MPA samples for GC-MS analysis.[16]

Objective: To convert non-volatile MPA into its volatile dimethyl ester for GC-MS analysis.

Materials:

-

Sample containing MPA (e.g., from Protocol 1)

-

Trimethylsilyldiazomethane (2.0 M in hexanes) - EXTREMELY TOXIC AND POTENTIALLY EXPLOSIVE. HANDLE WITH EXTREME CAUTION.

-

Methanol

-

Benzene or Toluene

-

GC vial

Procedure:

-

Sample Preparation: Prepare a solution of the MPA sample in a suitable solvent (e.g., toluene).

-

Reagent Mixture: In a GC vial, combine 800 µL of benzene (or toluene), 200 µL of methanol, and 40 µL of the MPA sample solution.

-

Derivatization: Carefully add 20 µL of 2.0 M trimethylsilyldiazomethane solution to the vial. Cap the vial immediately and allow the reaction to proceed at room temperature for 30 minutes. The appearance of a persistent yellow color indicates an excess of the reagent and completion of the reaction.

-

Analysis: The derivatized sample can be injected directly into the GC-MS system without further workup.

-

Validation: A known concentration standard of pure MPA should be derivatized and analyzed in parallel to confirm the retention time and mass spectrum of the dimethyl methylphosphonate and to be used as a quantification standard.

Caption: A validated workflow for MPD hydrolysis and analysis.

Conclusion

The hydrolysis of this compound is a foundational reaction in organophosphorus chemistry. While the stoichiometry appears simple, the reality is a complex interplay between the desired hydrolysis and competing condensation reactions. The formation of pyrophosphonate byproducts is a significant challenge that directly impacts product purity and yield. However, by applying principles of chemical kinetics and mechanism—specifically, the use of excess water and thermal energy to favor complete hydrolysis—these side reactions can be effectively mitigated. A rigorous, multi-technique analytical workflow, combining the structural power of ³¹P NMR with the sensitivity of derivatized GC-MS, is essential for validating the process and ensuring the final product meets the high-purity standards required by researchers and industry professionals.

References

- 1. US4871486A - Process for making this compound - Google Patents [patents.google.com]

- 2. tandfonline.com [tandfonline.com]

- 3. METHYL PHOSPHONIC DICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. This compound CAS#: 676-97-1 [m.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. Methyl phosphonic dichloride | CH3Cl2OP | CID 12671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. atticusllc.com [atticusllc.com]

- 10. Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ³¹P-NMR evaluation of organophosphorus pesticides degradation through metal ion promoted hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. islandscholar.ca [islandscholar.ca]

- 14. Synthesis of methylphosphonic acid by marine microbes: a source for methane in the aerobic ocean - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jstage.jst.go.jp [jstage.jst.go.jp]

- 16. tandfonline.com [tandfonline.com]

- 17. osti.gov [osti.gov]

- 18. HPLC Separation of Methylphosphonic Acid and Related Products | SIELC Technologies [sielc.com]

- 19. publicationslist.org.s3.amazonaws.com [publicationslist.org.s3.amazonaws.com]

- 20. Methylphosphonic acid | CH5O3P | CID 13818 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Methylphosphonic Dichloride in Organic Solvents